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Compound of Interest

Compound Name: BI-1935

Cat. No.: B15613023 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BI-1935 with other notable soluble

epoxide hydrolase (sEH) inhibitors. The data presented is curated from publicly available

scientific literature and manufacturer's resources to facilitate an objective evaluation of its

performance and characteristics.

Introduction to Soluble Epoxide Hydrolase (sEH)
Inhibition
Soluble epoxide hydrolase (sEH) is a key enzyme in the arachidonic acid metabolic cascade. It

catalyzes the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs)

into their less active corresponding dihydroxyeicosatrienoic acids (DHETs). Inhibition of sEH

increases the bioavailability of EETs, making it a promising therapeutic strategy for a range of

cardiovascular, inflammatory, and neurodegenerative diseases. BI-1935 is a potent and

selective small molecule inhibitor of sEH developed by Boehringer Ingelheim.

Comparative Potency of sEH Inhibitors
The in vitro potency of sEH inhibitors is typically evaluated by determining the half-maximal

inhibitory concentration (IC50) against the purified human sEH enzyme. The following table

summarizes the IC50 values for BI-1935 and other well-characterized sEH inhibitors.
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Inhibitor IC50 (human sEH) Reference

BI-1935 7 nM [1]

GSK2256294A 0.027 nM (27 pM) [2][3][4][5]

TPPU 3.7 nM [4]

AR-9281 (APAU) 13.8 nM [6][7]

t-AUCB Ki = 1.5 nM

AUDA -

Note: A direct IC50 value for AUDA against human sEH was not readily available in the

reviewed literature. The Ki value for t-AUCB is provided, which is a measure of binding affinity

and may not be directly comparable to IC50 values.

Selectivity Profile of BI-1935
Selectivity is a critical attribute of a chemical probe or drug candidate, as off-target effects can

lead to undesirable side effects. BI-1935 has been profiled against a broad panel of targets to

assess its selectivity.

Key Selectivity Data for BI-1935:

Target % Inhibition @ 10 µM

hCYP2J2 > 100-fold selectivity (> 1µM)

hCYP2C9 > 100-fold selectivity (> 1µM)

hCYP2C19 > 100-fold selectivity (> 1µM)

5-Lipoxygenase (5-LOX) 66%

Thromboxane Synthase 96%

Dopamine Transporter (DAT) 82%

Sigma 1 Receptor 50%
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Data sourced from Boehringer Ingelheim's opnMe portal. The broader selectivity panel data

can be accessed through the portal.

Signaling Pathway of sEH in Arachidonic Acid
Metabolism
The following diagram illustrates the central role of soluble epoxide hydrolase (sEH) in the

metabolism of arachidonic acid.
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sEH in the Arachidonic Acid Cascade

Experimental Protocols
In Vitro sEH Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic

activity of sEH by 50%.

General Methodology (Fluorescence-based):

Enzyme and Inhibitor Preparation: Recombinant human soluble epoxide hydrolase (hsEH) is

diluted to a working concentration in a suitable buffer (e.g., 100 mM sodium phosphate

buffer, pH 7.4, containing 0.1 mg/mL BSA). The test inhibitor (e.g., BI-1935) is prepared in a

series of dilutions.

Pre-incubation: The enzyme and inhibitor are pre-incubated together for a defined period

(e.g., 5-15 minutes) at a controlled temperature (e.g., 30°C) to allow for binding.
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Reaction Initiation: The enzymatic reaction is initiated by the addition of a fluorogenic

substrate, such as cyano(6-methoxynaphthalen-2-yl)methyl ((3-phenyloxiran-2-yl)methyl)

carbonate (CMNPC).

Signal Detection: The hydrolysis of the substrate by sEH generates a fluorescent product.

The increase in fluorescence is monitored over time using a plate reader.

Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50

value is determined by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Alternative Methodology (LC-MS/MS-based):

For a more physiologically relevant assessment, a liquid chromatography-tandem mass

spectrometry (LC-MS/MS) based assay can be employed using a natural substrate like 14,15-

EET. The protocol is similar, but the reaction product (14,15-DHET) is quantified by LC-MS/MS.

Experimental Workflow for IC50 Determination
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IC50 Determination Workflow

Conclusion
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BI-1935 is a potent inhibitor of soluble epoxide hydrolase with an IC50 value in the low

nanomolar range. Its selectivity profile indicates a favorable window against key cytochrome

P450 enzymes involved in EET biosynthesis, although some off-target activity at higher

concentrations has been noted. When compared to other well-known sEH inhibitors, BI-1935
demonstrates comparable or superior potency to some, while others like GSK2256294A exhibit

exceptionally high potency. The choice of an appropriate sEH inhibitor for research purposes

will depend on the specific experimental context, including the desired potency, selectivity, and

pharmacokinetic properties. This guide provides a foundational dataset to aid in this selection

process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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